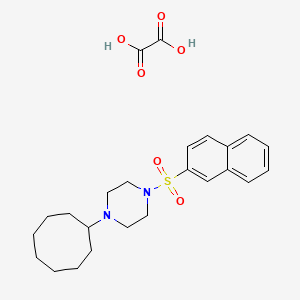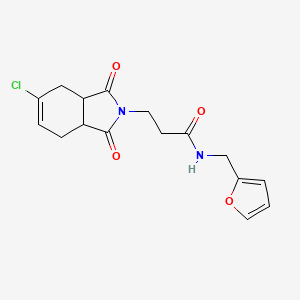
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate
Übersicht
Beschreibung
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, also known as BMCA, is a chemical compound that belongs to the class of coumarin derivatives. BMCA has been studied extensively for its potential applications in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate is not completely understood. However, it has been suggested that 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate exerts its biological effects by inhibiting enzymes involved in the synthesis of nucleic acids and proteins. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has also been shown to have antifungal and antimicrobial properties. Moreover, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been used as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate also has fluorescent properties that make it useful for the detection of metal ions. However, the synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate is a complex process that requires expertise in organic chemistry. Moreover, the mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate is not completely understood, which limits its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate. One potential direction is the development of new synthetic methods for 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate that are more efficient and cost-effective. Moreover, the mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate needs to be further elucidated to fully understand its potential applications in scientific research. Additionally, the use of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate as a fluorescent probe for the detection of metal ions needs to be further studied to optimize its sensitivity and selectivity. Furthermore, the potential applications of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate in the treatment of cancer, fungal infections, and microbial infections need to be further explored.
Wissenschaftliche Forschungsanwendungen
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antifungal, and antimicrobial properties. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been used as a model compound for the study of coumarin derivatives.
Eigenschaften
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-4-5-6-12-9-15(18)20-16-10(2)14(19-11(3)17)8-7-13(12)16/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSACDJYNCAWGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940941.png)

![1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3940953.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3940959.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate](/img/structure/B3940980.png)
![1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3940984.png)
![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940995.png)

![4-[4-(acetyloxy)phenyl]-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3941005.png)

![4-chloro-2-{1-[(1-propyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3941029.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine](/img/structure/B3941032.png)